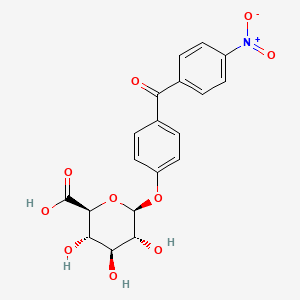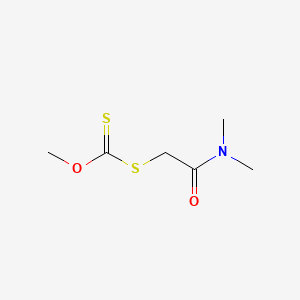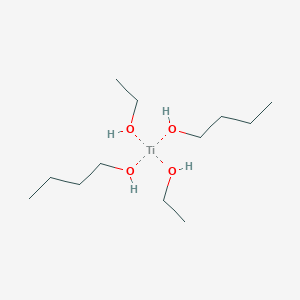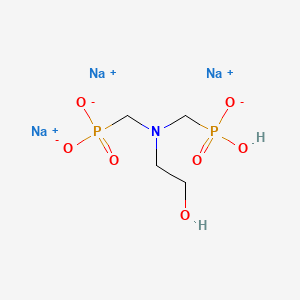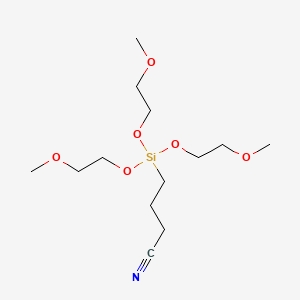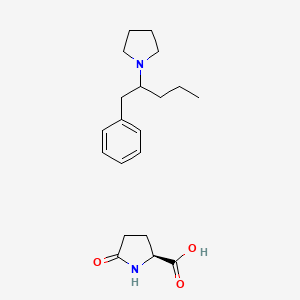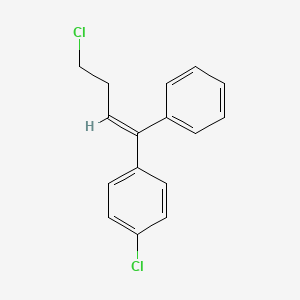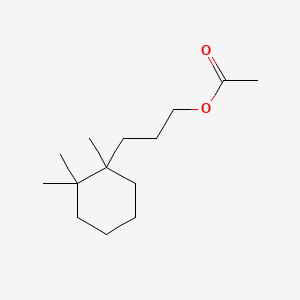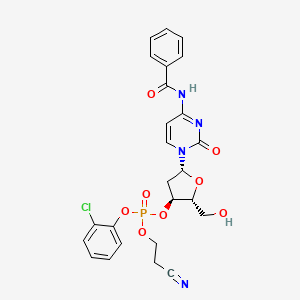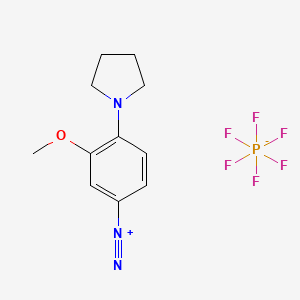![molecular formula C23H26N2 B12671404 N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine CAS No. 86579-36-4](/img/structure/B12671404.png)
N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine is an organic compound with a complex structure
Vorbereitungsmethoden
The synthesis of N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine typically involves the reaction of 4-(1,1-dimethylpropyl)phenylamine with phenylbenzene-1,4-diamine under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where halogens or nitro groups can be introduced into the aromatic ring
Wissenschaftliche Forschungsanwendungen
N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine can be compared with similar compounds such as:
4-(1,1-Dimethylpropyl)phenol: Known for its use in the production of antioxidants and stabilizers.
Phenol, 4-(1,1-dimethylpropyl)-: Used in the synthesis of various organic compounds and as a precursor in chemical reactions
These compounds share some structural similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine.
Eigenschaften
CAS-Nummer |
86579-36-4 |
|---|---|
Molekularformel |
C23H26N2 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
4-N-[4-(2-methylbutan-2-yl)phenyl]-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C23H26N2/c1-4-23(2,3)18-10-12-20(13-11-18)25-22-16-14-21(15-17-22)24-19-8-6-5-7-9-19/h5-17,24-25H,4H2,1-3H3 |
InChI-Schlüssel |
RYHCBSRDOLORRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



